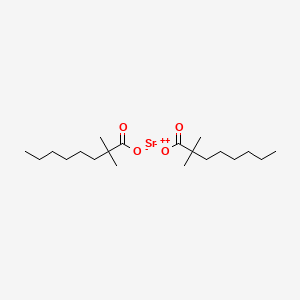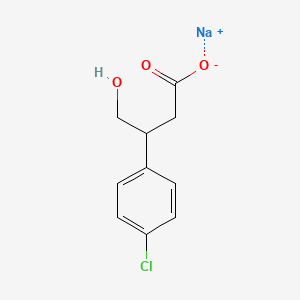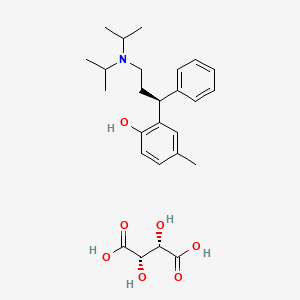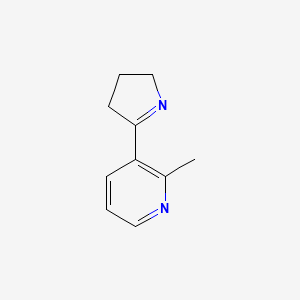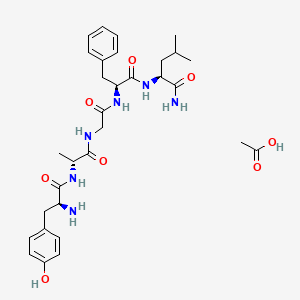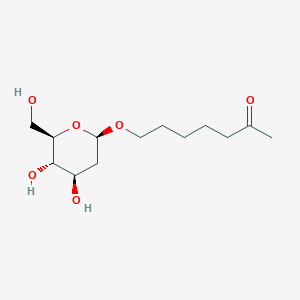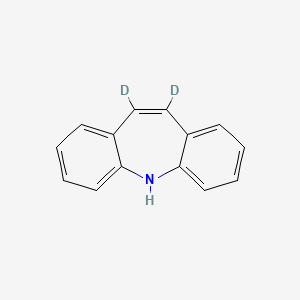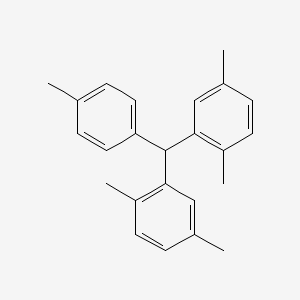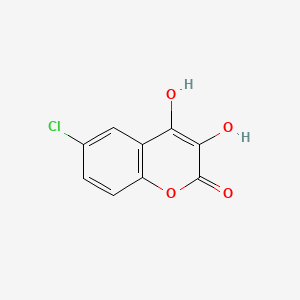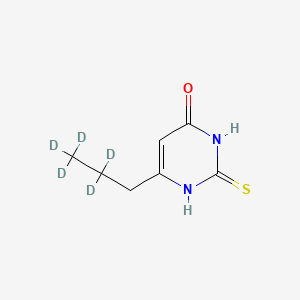
Propylthiouracil-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylthiouracil-d5 is a deuterated form of propylthiouracil, a thiourea antithyroid agent used primarily in the treatment of hyperthyroidism. The deuterated version, this compound, is often used in scientific research as an internal standard for the quantification of propylthiouracil due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylthiouracil-d5 can be synthesized through the deuteration of propylthiouracil. The process involves the incorporation of deuterium atoms into the propyl group of propylthiouracil. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically include a deuterium source, a catalyst such as palladium on carbon, and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The use of high-purity deuterium gas and advanced catalytic systems is essential for efficient production .
Chemical Reactions Analysis
Types of Reactions
Propylthiouracil-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiouracil derivatives.
Scientific Research Applications
Propylthiouracil-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used as an internal standard in high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) for the quantification of propylthiouracil and its metabolites.
Metabolic Studies: Helps in understanding the metabolism of propylthiouracil by tracking its deuterated form.
Toxicological Studies: Used to study the hepatotoxicity and other adverse effects of propylthiouracil.
Clinical Research: Assists in the development of physiologically based pharmacokinetic models to predict drug behavior in different populations.
Mechanism of Action
Propylthiouracil-d5, like propylthiouracil, inhibits the synthesis of thyroid hormones by interfering with the thyroid peroxidase enzyme. This enzyme normally aids in the incorporation of iodine into the thyroglobulin protein to form thyroid hormones. By inhibiting this process, this compound reduces the production of thyroxine (T4) and triiodothyronine (T3). Additionally, it inhibits the peripheral conversion of T4 to T3, further decreasing thyroid hormone activity .
Comparison with Similar Compounds
Similar Compounds
Methimazole: Another antithyroid agent used to treat hyperthyroidism.
Carbimazole: A prodrug that is converted to methimazole in the body.
Uniqueness of Propylthiouracil-d5
Stable Isotope Labeling: The deuterated form provides a unique advantage in research applications, allowing for precise quantification and tracking in metabolic studies.
Mechanism of Action: While methimazole and carbimazole also inhibit thyroid hormone synthesis, propylthiouracil uniquely inhibits the peripheral conversion of T4 to T3, making it particularly useful in thyrotoxic crisis.
Properties
IUPAC Name |
6-(2,2,3,3,3-pentadeuteriopropyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHARQHSZJURB-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=O)NC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
